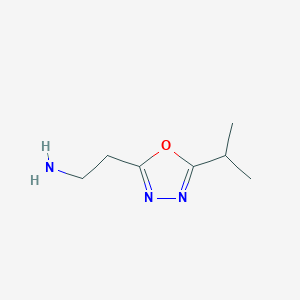
3-(Cyclohexen-1-yl)-2-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(Cyclohexen-1-yl)-2-methylpyridine is an organic compound that features a pyridine ring substituted with a cyclohexenyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexen-1-yl)-2-methylpyridine typically involves the reaction of 2-methylpyridine with cyclohex-1-en-1-yl derivatives under specific conditions. One common method includes the use of a Grignard reagent derived from cyclohex-1-en-1-yl bromide, which reacts with 2-methylpyridine in the presence of a catalyst such as palladium or nickel.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions: 3-(Cyclohexen-1-yl)-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of cyclohexenone derivatives.
Reduction: Formation of 3-(cyclohexyl)-2-methylpyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
3-(Cyclohexen-1-yl)-2-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(Cyclohexen-1-yl)-2-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modulating their function. Pathways involved may include signal transduction and metabolic processes, depending on the specific application.
類似化合物との比較
3-(Cyclohex-1-en-1-yl)propionate: Used in fragrance compositions.
1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one: Studied for its structural and biological properties.
Uniqueness: 3-(Cyclohexen-1-yl)-2-methylpyridine is unique due to its combination of a pyridine ring with a cyclohexenyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C12H15N |
|---|---|
分子量 |
173.25 g/mol |
IUPAC名 |
3-(cyclohexen-1-yl)-2-methylpyridine |
InChI |
InChI=1S/C12H15N/c1-10-12(8-5-9-13-10)11-6-3-2-4-7-11/h5-6,8-9H,2-4,7H2,1H3 |
InChIキー |
FZBAYBSHCCQREM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=N1)C2=CCCCC2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(4-Nitrophenyl)methyl]amino}propanediamide](/img/structure/B8683260.png)













